molecular formula C13H14INO B1324236 7-(2-Iodophenyl)-7-oxoheptanenitrile CAS No. 898768-06-4

7-(2-Iodophenyl)-7-oxoheptanenitrile

Cat. No. B1324236
CAS RN: 898768-06-4
M. Wt: 327.16 g/mol
InChI Key: KWIGUDCXIUUADZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 7-(2-Iodophenyl)-7-oxoheptanenitrile is C13H15IO3 . It has a molecular weight of 346.16 g/mol . The molecule contains a total of 32 bonds, including 17 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds .

Scientific Research Applications

Luminescence and Reactivity in Material Science

  • Luminescent Properties for Organic LEDs : Derivatives of 7-azaindole, closely related to 7-(2-Iodophenyl)-7-oxoheptanenitrile, exhibit excellent blue emission properties suitable for organic light-emitting diodes (Zhao & Wang, 2010).

Chemical Bond Activation and Coordination Chemistry

  • Reactivity Toward C-H and C-X Bonds : The same study by Zhao and Wang (2010) highlights the unusual reactivity of 7-azaindolyl derivatives in metal complexes toward C-H and C-X bonds, which could have implications in synthetic chemistry.

Organic Synthesis and Cycloaddition Reactions

  • [6 + 2] Cycloaddition Catalysis : A cobalt(I)-catalyzed [6 + 2] cycloaddition reaction of cycloheptatriene with terminal alkynes, involving similar structural motifs, is efficient for producing 7-alkyl-bicyclo[4.2.1]nona-2,4,7-trienes (Achard, Tenaglia, & Buono, 2005).

Synthesis of Novel Phosphoramidite Building Blocks

  • Preparation of Lipophilic Oligonucleotides : The synthesis of novel phosphoramidite building blocks for lipophilic oligonucleotides, using reactions involving 7-substituted compounds, provides insights into nucleic acid chemistry (Köstler & Rosemeyer, 2009).

Carbohydrate Chemistry

  • Synthesis of Chiral Bicyclic Arrays : Research on the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, leveraging similar structures, advances the field of carbohydrate chemistry (Francisco, Herrera, & Suárez, 2003).

Reactivity Studies

  • Amination of Related Nitriles : The study of amination reactions of similar nitriles, like 7-chloroheptanenitrile, can provide insights into the reactivity of 7-(2-Iodophenyl)-7-oxoheptanenitrile (Vasil'eva & Freĭdlina, 1964).

Safety and Hazards

The safety data sheet for a similar compound, 2-Iodophenyl isothiocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

7-(2-iodophenyl)-7-oxoheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14INO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIGUDCXIUUADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCC#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642255
Record name 7-(2-Iodophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Iodophenyl)-7-oxoheptanenitrile

CAS RN

898768-06-4
Record name 7-(2-Iodophenyl)-7-oxoheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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